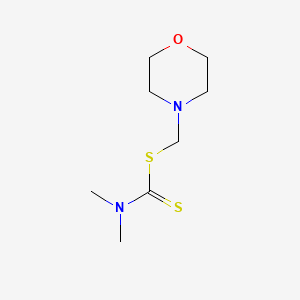
9-Ethynylphenanthrene
Overview
Description
9-Ethynylphenanthrene is a chemical compound with the empirical formula C16H10 . It has a molecular weight of 202.25 .
Synthesis Analysis
9-Ethynylphenanthrene has been synthesized via a facile and high-yield biphasic ligand exchange protocol using similar sized ethylene glycol (EG)-stabilized Ru clusters (Ru:EG) as a precursor . Another method involves the use of ethylene glycol (EG)-stabilized Rh nanoparticles as precursors .Molecular Structure Analysis
The molecular structure of 9-Ethynylphenanthrene is represented by the SMILES stringC#Cc1cc2ccccc2c3ccccc13 . Chemical Reactions Analysis
9-Ethynylphenanthrene has been used in the synthesis of organometallic ruthenium and rhodium nanoclusters . It has also been involved in the trimerization process on a chiral metal surface .Physical And Chemical Properties Analysis
9-Ethynylphenanthrene is a solid substance with a melting point of 63-67 °C . It has a molecular weight of 202.25 .Scientific Research Applications
Explosive Sensing
9-Ethynylphenanthrene (EPT): has been utilized in the synthesis of organometallic ruthenium nanoclusters. These clusters exhibit strong luminescence properties due to the conjugation of the aromatic ligand skeleton with the metal core. This unique feature allows for the sensitive detection of nitroaromatic explosives through luminescence quenching methods. The interaction between the phenanthrene moiety and explosive molecules leads to photoinduced electron transfer and Förster Resonance Energy Transfer, which are key mechanisms behind this application .
Organometallic Nanoparticle Synthesis
EPT is instrumental in the creation of organometallic nanoparticles with rhodium. These nanoparticles are synthesized through a biphasic ligand exchange protocol and are characterized by their luminescence, which arises from the ligand structure. The electron-rich phenanthrene-ligated Rh nanoparticles show promise in explosive sensing applications, detecting electron-deficient nitro-aromatic molecules in solution .
Mechanism of Action
The mechanism of action of 9-Ethynylphenanthrene involves dynamic π-π interaction between Ru bound phenanthrene moiety and nitroaromatic compounds followed by photoinduced electron transfer (PET), as well as Förster Resonance Energy Transfer (FRET) . It has also been reported to cause inactivation of cytochrome P450 2B1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-ethynylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVRRYQWWPOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186533 | |
| Record name | 9-Ethynylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethynylphenanthrene | |
CAS RN |
32870-98-7 | |
| Record name | 9-Ethynylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032870987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethynylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Ethynylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)








![1-[Ethyl(nitroso)amino]ethyl acetate](/img/structure/B1202192.png)


![3-[(2-Benzyl-3-sulfanylpropanoyl)amino]propanoic acid](/img/structure/B1202196.png)
